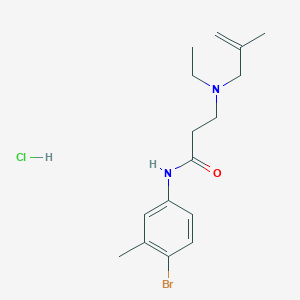
2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide, also known as U-47700, is a synthetic opioid that has gained significant attention in recent years due to its potential for abuse and overdose. Despite its dangerous effects, this chemical has also been studied for its potential use in scientific research. In
Mecanismo De Acción
2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide acts on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids. By binding to this receptor, this compound produces analgesia, sedation, and euphoria. However, this binding also leads to a number of dangerous side effects, including respiratory depression and overdose.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including analgesia, sedation, and euphoria. However, these effects are also accompanied by a number of dangerous side effects, including respiratory depression, cardiac arrest, and overdose. Additionally, this compound has been found to have a high potential for abuse and addiction, making it a dangerous substance to use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is its potent analgesic effects, which make it useful for studying pain management. However, its dangerous side effects and potential for abuse make it difficult to use in a safe and ethical manner. Additionally, this compound has a short duration of action, which can make it difficult to study in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide. One direction is to study its potential use in pain management, particularly for acute pain. Additionally, researchers could investigate the potential for developing safer and more effective opioid medications based on the structure of this compound. Finally, there is a need for further research into the dangers of this compound and its potential for abuse and overdose, in order to develop effective strategies for harm reduction and prevention.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide has been studied for its potential use in scientific research, particularly in the field of pain management. This chemical has been found to have potent analgesic effects, similar to other opioids such as morphine and fentanyl. Additionally, this compound has been found to have a shorter duration of action than other opioids, making it potentially useful for certain types of pain management.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-15(9-10-16-7-5-4-6-8-16)21-20(22)14-17-11-12-18(23-2)19(13-17)24-3/h4-8,11-13,15H,9-10,14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFBHIJUXRHZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647096 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940223.png)


![2-(4-bromophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B3940236.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3940247.png)
![(2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3940250.png)
![ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzoate](/img/structure/B3940256.png)




![5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3940298.png)
